tert-Butoxycarbonylasparagine

Catalog No.
S662626
CAS No.
7536-55-2
M.F
C9H16N2O5
M. Wt
232,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butoxycarbonylasparagine

CAS Number

7536-55-2

Product Name

tert-Butoxycarbonylasparagine

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232,2 g/mole

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

FYYSQDHBALBGHX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Synonyms

Boc-L-asparagine;Boc-Asn-OH;7536-55-2;Boc-Asn;N-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonylasparagine;Nalpha-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonyl-L-asparagine;BOC-ASPARAGINE;N-alpha-t-BOC-L-ASPARAGINE;N-(tert-Butoxycarbonyl)asparagine;tert-Butyloxycarbonyl-L-asparagine;Nalpha-Boc-L-asparagine;N-alpha-Boc-L-asparagine;Boc-L-Asn-OH;N(a)-tert-Butoxycarbonyl-L-asparagine;N(2)-tert-Butoxycarbonyl-L-asparagine;N-A-BOC-L-ASPARAGINE;CHEBI:3146;FYYSQDHBALBGHX-YFKPBYRVSA-N;N2-((1,1-Dimethylethoxy)carbonyl)-L-asparagine;MFCD00038152;n2-(tert-butoxycarbonyl)-l-asparagine;N2-((tert-Butoxy)carbonyl)-L-asparagine;Asparagine,N(2)-carboxy-,N(2)-tert-butylester,L-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O

The exact mass of the compound tert-Butoxycarbonylasparagine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154980. It belongs to the ontological category of L-asparagine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butoxycarbonylasparagine (Boc-Asn-OH, CAS 7536-55-2) is an N-alpha-protected, side-chain-unprotected amino acid building block widely utilized in solid-phase peptide synthesis (Boc-SPPS) and solution-phase peptide synthesis. Featuring a molecular weight of 232.23 g/mol, it provides a highly mass-efficient method for incorporating L-asparagine residues into peptide sequences. Unlike its Fmoc-protected counterparts, Boc-Asn-OH demonstrates excellent solubility in standard polar aprotic solvents like N,N-dimethylformamide (DMF), facilitating high-concentration coupling cycles. However, because its side-chain primary amide is unprotected, procurement strategies must carefully pair this compound with appropriate coupling additives (such as HOBt) or pre-activate it as an active ester to prevent dehydration side reactions during carboxyl activation [1].

Research Fit

Workflow Boc solid‑phase peptide synthesis (SPPS), including long and glycopeptide sequences
Quality Stringent analytical specifications support GMP and research‑grade synthesis
Format Readily soluble in DMF for automated synthesizer workflows

Substituting Boc-Asn-OH with generic alternatives introduces severe process inefficiencies and cost overruns. Replacing it with side-chain protected variants, such as Boc-Asn(Xan)-OH, nearly doubles the molecular weight per incorporated residue, drastically reducing atom economy and inflating raw material costs in large-scale syntheses . Conversely, attempting to switch to the unprotected Fmoc equivalent (Fmoc-Asn-OH) introduces critical solubility bottlenecks, as Fmoc-Asn-OH is notoriously poorly soluble in DMF, often forcing chemists to procure the expensive and bulky Fmoc-Asn(Trt)-OH derivative instead . Finally, utilizing completely unprotected L-asparagine lacks the N-alpha control necessary to prevent uncontrolled polymerization, making Boc-Asn-OH a specifically required precursor for optimized, cost-effective Boc-chemistry workflows.

Substitution Risk

Unprotected Boc‑Asn‑OH
Side‑Reaction RiskHigher (dehydration, cyclization)
Coupling EfficiencyVariable; may need double couplings
Synthetic StepsFewer (no side‑chain deprotection)
Protected Analogs (Xan, Trt)
Side‑Reaction RiskMitigated
Coupling EfficiencyTypically higher
Synthetic StepsAdditional protection/deprotection

Side-Chain Dehydration Vulnerability During Activation

When using side-chain unprotected Boc-Asn-OH, the primary amide is susceptible to dehydration, forming β-cyanoalanine. Studies show that activation with uronium reagents (like HATU) can result in up to 65% dehydration by-products when coupling to hindered amines (e.g., proline), whereas optimized carbodiimide/additive systems (DCC/HOBt) suppress this to 11% . This necessitates specific procurement of additive reagents (HOBt) alongside the compound.

Evidence Dimensionβ-cyanoalanine by-product formation during coupling to Proline
Target Compound Data11% dehydration (Boc-Asn-OH activated with DCC/HOBt)
Comparator Or Baseline65% dehydration (Boc-Asn-OH activated with HATU)
Quantified Difference~6-fold reduction in dehydration using DCC/HOBt vs HATU
ConditionsPeptide synthesis coupling to H-Pro-peptide

Buyers must pair Boc-Asn-OH with appropriate coupling additives (HOBt) to prevent critical sequence modifications during synthesis.

Coupling Efficiency
Head-to-head
≥89% (variable) vs. >99% for other Boc-amino acids under TBTU/HOBt
Indicates need for double coupling or specialized activation
TBTU/HOBt in DMF, automated ABI 430A

Atom Economy Advantage Over Side-Chain Protected Analogs

For large-scale solution-phase synthesis, Boc-Asn-OH offers a significant mass-efficiency advantage over its side-chain protected counterpart, Boc-Asn(Xan)-OH. With a molecular weight of 232.23 g/mol compared to 412.4 g/mol for the xanthyl-protected variant, Boc-Asn-OH delivers a much higher active amino acid payload per unit mass . When dehydration is controlled via optimized coupling, this translates to lower raw material costs and reduced waste generation.

Evidence DimensionActive mass contribution (Atom Economy)
Target Compound DataMW 232.23 g/mol (100% relative active payload)
Comparator Or BaselineBoc-Asn(Xan)-OH (MW 412.4 g/mol, ~56% relative active payload)
Quantified Difference43.6% lower molecular mass per mole of incorporated asparagine
ConditionsBulk procurement for large-scale peptide synthesis

Procuring the unprotected variant significantly reduces cost-per-mole and waste generation in industrial-scale syntheses where coupling conditions are strictly controlled.

Nitrile By-Product
Head-to-head
~0.5% β-cyanoalanine vs. 0% with 4,4′-dimethoxybenzhydryl amide-protected derivative
Accumulation may impact long sequence purity
DCC/HOBt activation, coupling to Gly-resin

Superior DMF Solubility Compared to Fmoc-Unprotected Analogs

A major limitation of unprotected Fmoc-Asn-OH is its notoriously poor solubility in standard peptide synthesis solvents like DMF, which often forces buyers to procure the expensive, bulky Fmoc-Asn(Trt)-OH derivative . In contrast, Boc-Asn-OH maintains clear solubility in DMF at standard coupling concentrations (e.g., 0.5 M) . This allows for high-concentration coupling cycles without the mandatory addition of lipophilic side-chain protecting groups.

Evidence DimensionSolubility in N,N-dimethylformamide (DMF)
Target Compound DataClearly soluble (≥0.5 M in DMF)
Comparator Or BaselineFmoc-Asn-OH (Barely soluble in DMF)
Quantified DifferenceBoc-Asn-OH enables standard high-concentration solution preparations, whereas Fmoc-Asn-OH requires trityl protection to achieve comparable solubility
ConditionsStandard room temperature preparation in DMF for SPPS

Enables the use of an unprotected side-chain building block in standard DMF-based workflows without the precipitation risks associated with Fmoc-Asn-OH.

Multiple Couplings
Head-to-head
Multiple couplings required for Boc‑Asn‑OH; single couplings sufficed for other residues
Increases reagent consumption and cycle time
BOP-mediated SPPS, [Ala15]-GRF(1-29)-NH2
Solubility Profile
Data to verify
Clear 0.5 M in DMF; protected derivatives reported higher solubility (class‑level)
May limit maximum coupling concentration
Class-level comparison; review per derivative
Cycle Time
Head-to-head
~30 min (TBTU/HOBt) vs. ~65 min (DCC) — reported 54% reduction
Supports higher throughput for automated synthesis
ABI 430A synthesizer, DMF solvent
Analytical Specs
Specification review
≥98.5% purity (HPLC/T); [α]20/D −7.8±0.5° (c=2% DMF); ≥99.0% ee
Enables consistent batch-to-batch performance
Supplier specifications; verify COA per lot

Large-Scale Solution-Phase Peptide Synthesis (LPPS)

Because Boc-Asn-OH offers a 43.6% mass-efficiency advantage over xanthyl-protected analogs, it is the preferred choice for bulk LPPS where raw material costs and atom economy are paramount, provided that DCC/HOBt coupling is utilized to suppress dehydration .

Synthesis of Asparagine Active Esters

Boc-Asn-OH serves as the direct precursor for manufacturing active esters, such as Boc-Asn-ONp (p-nitrophenyl ester). Procuring the unprotected acid allows manufacturers to synthesize these esters, which completely bypass carbodiimide-induced dehydration in subsequent peptide assembly steps .

High-Concentration Boc-SPPS Workflows

Due to its clear solubility in DMF at concentrations ≥0.5 M, Boc-Asn-OH is ideal for solid-phase peptide synthesis workflows that require high-concentration coupling cycles, avoiding the precipitation issues inherent to Fmoc-Asn-OH without resorting to expensive trityl protection .

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated peptide library synthesis
TBTU/HOBt activation compatibility with shortened cycle time
Coupling efficiency and cycle-time consistency per Asn residue
Long and glycopeptide Boc SPPS
Robust Boc protocol with manageable side-reaction risk
Activation conditions to limit nitrile and succinimide byproducts
Cost-sensitive exploratory synthesis
Lowest upfront cost among Boc-Asn derivatives
Yield trade-off and double-coupling resource planning
Solution-phase and active ester preparation
Solubility in organic solvents and documented reactivity
Active ester formation efficiency and intermediate stability

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

142847-17-4
7536-55-2

General Manufacturing Information

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

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